molecular formula C11H18FNO4 B6183755 ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate CAS No. 1158976-82-9

ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate

Cat. No. B6183755
CAS RN: 1158976-82-9
M. Wt: 247.3
InChI Key:
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Description

The compound “ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate” is a complex organic molecule. It contains an ethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a fluorobut-2-enoate group . Boc-protected amino acids are commonly used in peptide synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-protected amino acids are typically synthesized from the corresponding amino acid using di-tert-butyl dicarbonate in an appropriate solvent . The resulting Boc-amino acids can then be used as building blocks in peptide synthesis .


Chemical Reactions Analysis

Boc-protected amino acids are known to participate in peptide synthesis reactions . They can react with other amino acids or peptides in the presence of coupling reagents to form peptide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boc-protected amino acids are typically solid at room temperature and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in the synthesis of peptides, its role would likely involve the formation of peptide bonds with other amino acids or peptides .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field with many potential applications in biochemistry and medicine . Future research may focus on developing new synthesis methods, exploring new applications, or improving the efficiency of existing processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate involves the reaction of ethyl 4-fluoro-2-butenoate with tert-butyl carbamate in the presence of a base, followed by the removal of the tert-butyl protecting group using acid hydrolysis.", "Starting Materials": [ "Ethyl 4-fluoro-2-butenoate", "Tert-butyl carbamate", "Base", "Acid" ], "Reaction": [ "Step 1: Ethyl 4-fluoro-2-butenoate is reacted with tert-butyl carbamate in the presence of a base to form ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate.", "Step 2: The tert-butyl protecting group is removed using acid hydrolysis to yield the final product, ethyl (2E)-4-{[(carboxy)amino]-2-fluorobut-2-enoate}." ] }

CAS RN

1158976-82-9

Product Name

ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate

Molecular Formula

C11H18FNO4

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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